5-Quinolinemethanamine,-propyl-

Description

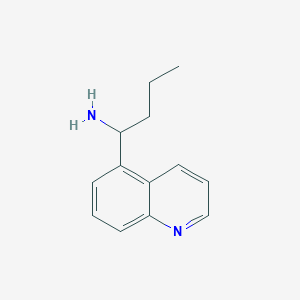

5-Quinolinemethanamine,-propyl- is a quinoline derivative characterized by a methanamine group (-CH2NH2) attached at the 5-position of the quinoline core and a propyl (-C3H7) substituent.

Properties

IUPAC Name |

1-quinolin-5-ylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-5-12(14)10-6-3-8-13-11(10)7-4-9-15-13/h3-4,6-9,12H,2,5,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFEQQIHJUQCTQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C2C=CC=NC2=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Quinolinemethanamine,-propyl- typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized using various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

Introduction of the Methanamine Group: The methanamine group can be introduced through reductive amination of the quinoline ring. This involves the reaction of the quinoline derivative with formaldehyde and a reducing agent such as sodium borohydride.

Substitution with Propyl Group: The propyl group can be introduced through alkylation reactions. This involves the reaction of the intermediate quinoline derivative with a propyl halide under basic conditions.

Industrial Production Methods

Industrial production of 5-Quinolinemethanamine,-propyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Quinolinemethanamine,-propyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine or propyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives, including 5-Quinolinemethanamine, propyl-, exhibit potent inhibition of specific tyrosine kinases such as C-Met. This kinase is often overexpressed in various tumors, making it a target for cancer therapies. The compound's ability to inhibit C-Met suggests potential applications in treating cancers associated with its aberrant expression, particularly in lung and liver cancers .

Antimalarial Properties

Quinoline compounds are historically significant in the treatment of malaria. 5-Quinolinemethanamine, propyl- may contribute to this field by serving as a lead structure for developing new antimalarial agents. Its structural motifs can be modified to enhance potency against Plasmodium falciparum, the causative agent of malaria .

Antiviral Activity

Research has indicated that quinoline derivatives possess antiviral properties against various viruses, including HIV and Zika virus. The mechanism of action often involves interference with viral replication pathways. 5-Quinolinemethanamine, propyl- could be explored for similar antiviral applications, potentially leading to novel treatments for viral infections .

Synthetic Methodologies

The synthesis of 5-Quinolinemethanamine, propyl- can be achieved through several established chemical reactions:

- Skraup Reaction : A classical method for synthesizing quinoline derivatives that involves the condensation of aniline with a carbonyl compound in the presence of an oxidizing agent.

- Combes Reaction : Another synthetic route that can be adapted to produce various substituted quinolines.

These methods allow for the introduction of different functional groups that can enhance the biological activity of the resulting compounds .

Inhibition of C-Met Activity

A study highlighted the effectiveness of a series of quinoline derivatives in inhibiting C-Met activity, showcasing their potential as anticancer agents. The research involved in vitro assays demonstrating that modifications to the quinoline structure significantly influenced inhibitory potency .

Antimalarial Efficacy

In a preclinical study involving rodent models infected with Plasmodium berghei, derivatives based on quinoline structures exhibited promising antimalarial activity. The study reported effective dosing regimens leading to significant reductions in parasitemia levels .

Broad-Spectrum Antiviral Activity

A review discussed various quinoline derivatives' antiviral mechanisms and their effectiveness against multiple viral strains. The findings suggest that structural variations in quinolines can lead to enhanced antiviral properties, warranting further investigation into 5-Quinolinemethanamine, propyl-'s potential as an antiviral agent .

Data Summary Table

Mechanism of Action

The mechanism of action of 5-Quinolinemethanamine,-propyl- involves its interaction with molecular targets such as DNA and enzymes. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. Additionally, it can interfere with enzyme activity by binding to the active sites, thereby inhibiting their function.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural and molecular differences between 5-Quinolinemethanamine,-propyl- and related compounds:

Key Observations:

- Molecular Complexity: The target compound has a simpler structure (C13H16N2) compared to Methyl({1-[3-(quinolin-5-yl)phenyl]propyl})amine (C19H20N2), which incorporates a phenylpropyl spacer . This difference may influence binding kinetics due to steric effects.

- Substituent Effects: The propyl group in 5-Quinolinemethanamine,-propyl- likely increases logP (lipophilicity) compared to unsubstituted quinoline methanamines, similar to the role of alkyl chains in 1-(2-Ethoxy-5-propylphenyl)ethanamine .

- Synthetic Routes: Unlike 5-(4-Arylpiperazin-1-yl)-N-Quinolinyl-pentanamid derivatives, which require arylpiperazine displacement , the target compound’s synthesis may involve direct alkylation or reductive amination.

Pharmacological and Functional Insights

- Receptor Targeting: Arylpiperazine-containing derivatives (e.g., compounds from ) exhibit affinity for dopamine D3 receptors, suggesting that substituent bulk and polarity are critical for receptor engagement .

- Metabolic Stability : Propyl-substituted compounds like 1-(2-Ethoxy-5-propylphenyl)ethanamine are often metabolized via cytochrome P450-mediated oxidation. The target compound’s propyl group may similarly influence metabolic half-life.

Physicochemical Property Predictions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-quinolinemethanamine, propyl- derivatives, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer : The synthesis typically involves coupling a quinoline core with a propylamine moiety via nucleophilic substitution or reductive amination. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO or acetonitrile) enhance solubility and reaction rates .

- Base Catalysis : Triethylamine is commonly used to neutralize acidic byproducts and drive reactions to completion .

- Purification : Column chromatography or recrystallization ensures high purity, with reaction progress monitored via thin-layer chromatography (TLC) .

- Table : Common Synthetic Parameters

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Solvent | DMSO, Acetonitrile | |

| Temperature | 60–80°C | |

| Reaction Time | 12–24 hours |

Q. Which spectroscopic techniques are most reliable for characterizing 5-quinolinemethanamine, propyl- derivatives?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions and confirms propyl chain integration (e.g., δ 1.60–1.68 ppm for propyl protons) .

- Mass Spectrometry : LC-MS (M+H+ peaks) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How can researchers design preliminary biological assays to evaluate the bioactivity of 5-quinolinemethanamine, propyl- derivatives?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement studies (e.g., dopamine D3 receptor binding, as in quinoline-based ligands) .

- Enzyme Inhibition : Measure IC50 values against target enzymes (e.g., cytochrome P450 isoforms) using fluorometric assays .

- Cellular Toxicity : MTT assays assess cytotoxicity in HEK-293 or HepG2 cell lines .

Advanced Research Questions

Q. How can substituent effects on the quinoline core influence the compound's receptor selectivity and pharmacokinetic properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -NO2) enhance receptor binding affinity but may reduce solubility .

- Propyl Chain Modifications : Lengthening the chain alters lipophilicity, impacting blood-brain barrier penetration .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like 5-HT1A or dopamine D3 .

Q. What statistical approaches are recommended for resolving contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .

- Multivariate Regression : Identify confounding variables (e.g., assay conditions, cell line variations) .

- Ethical Considerations : Ensure reproducibility by documenting protocols (e.g., NIH guidelines for cell culture) .

Q. How can factorial design optimize reaction conditions for synthesizing 5-quinolinemethanamine, propyl- derivatives with high enantiomeric purity?

- Methodological Answer :

- Variables : Temperature, solvent polarity, and catalyst loading are critical factors .

- Response Surface Methodology (RSM) : Maximizes yield and enantiomeric excess (ee) by modeling interactions between variables .

- Example Design :

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 80°C |

| Catalyst Concentration | 5 mol% | 10 mol% |

Q. What theoretical frameworks guide the integration of 5-quinolinemethanamine, propyl- into neurodegenerative disease research?

- Methodological Answer :

- Dopaminergic Hypothesis : Link compound design to dopamine receptor modulation in Parkinson’s disease .

- Free Radical Scavenging : Assess antioxidant potential via DFT calculations to predict neuroprotective effects .

Data Reproducibility and Ethical Compliance

Q. How can researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring for real-time quality control .

- Standard Operating Procedures (SOPs) : Document solvent drying and catalyst activation steps meticulously .

Q. What ethical and regulatory approvals are mandatory for in vitro and in vivo studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.